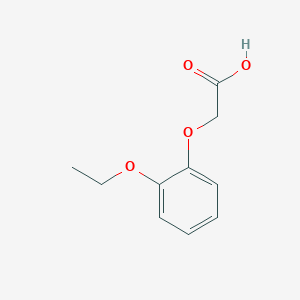

(2-Ethoxy-phenoxy)-acetic acid

Descripción

Contextualization within Phenoxyacetic Acid Derivatives

Phenoxyacetic acid derivatives are a class of chemical compounds characterized by a core structure where a phenoxy group is connected to an acetic acid moiety through an ether linkage. wikipedia.orghmdb.ca This fundamental scaffold, C6H5OCH2COOH, allows for numerous variations. wikipedia.org Scientists can create a vast library of derivatives by adding different functional groups at various positions on the aromatic phenyl ring. nih.gov

(2-Ethoxy-phenoxy)-acetic acid is a specific example of such a derivative. In this molecule, an ethoxy group (-OCH2CH3) is attached to the second carbon atom of the phenyl ring. This substitution, along with others on the phenoxy ring, can significantly influence the molecule's chemical properties and biological activity. The broader class of phenoxyacetic acid derivatives includes compounds with a wide range of substituents, leading to diverse pharmacological effects. jetir.orginnovareacademics.in

Historical Perspectives on Phenoxyacetic Acid Research

The study of phenoxyacetic acids has a history spanning over a century. The first synthesis of the parent compound, phenoxyacetic acid, was documented in 1880, prepared from sodium phenolate (B1203915) and sodium chloroacetate. wikipedia.org A pivotal moment in the research history of this class occurred in 1942, when Zimmerman and Hitchcock discovered that certain chlorinated phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), exhibited significant herbicidal activity, proving more potent and stable than the natural plant hormone indole-3-acetic acid (IAA). scielo.br

This discovery revolutionized agriculture and catalyzed extensive research into the biological effects of phenoxyacetic acid derivatives. scielo.br Initially focused on their use as plant growth regulators and herbicides, research later expanded to explore their potential in medicine. nih.gov Scientists began synthesizing and testing new derivatives for a variety of therapeutic applications, a field of study that remains active today. jetir.orginnovareacademics.in

Overview of Research Significance and Potential Applications in Biomedical Science

The significance of phenoxyacetic acid derivatives in biomedical research is substantial, with studies revealing a wide spectrum of biological activities. innovareacademics.in This versatile chemical scaffold is a component of various agents investigated for anti-inflammatory, antimicrobial, antihypertensive, anticancer, and antidiabetic properties. jetir.orgnih.gov

The specific research into this compound is less extensive compared to other derivatives. However, based on the known activities of the broader phenoxyacetic acid class, its potential for biomedical application is a subject of scientific interest. The structural similarity to other biologically active derivatives suggests it could be a candidate for investigation in several therapeutic areas. For instance, various phenoxyacetic acid derivatives have been synthesized and evaluated for their potential as antibacterial, antifungal, and anti-mycobacterial agents. researchgate.net Others have been explored for their anti-inflammatory effects and as potential treatments for metabolic diseases. nih.govmdpi.com The established role of this compound as a metabolite of Tamsulosin (B1681236) also points to its relevance in pharmacological and metabolic studies. nih.gov

Table of Selected Phenoxyacetic Acid Derivatives and Their Investigated Applications

| Compound Name | Investigated Application(s) |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Herbicidal activity, cytotoxicity in cancer cells. nih.govscielo.br |

| Tiaprofenic acid | Anti-inflammatory. jetir.org |

| Fenofibrate | Hypolipidemic (lowering cholesterol and triglycerides). innovareacademics.in |

| 2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4, 5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acid | Anti-mycobacterial activity against M. tuberculosis. jetir.org |

| (E)-4-((2-(carboxymethoxy) benzylidene) amino) benzoic acid | Antibacterial activity against E. coli. jetir.org |

This body of research on related compounds provides a strong foundation for future studies to explore the specific biological profile and potential therapeutic uses of this compound.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-ethoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-13-8-5-3-4-6-9(8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQTVOLNWAPPBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325951 | |

| Record name | (2-Ethoxy-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3251-30-7 | |

| Record name | 2-(2-Ethoxyphenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3251-30-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Ethoxy-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-ethoxyphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-ETHOXYPHENOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6S7J0Y8RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of 2 Ethoxy Phenoxy Acetic Acid and Its Analogues

Established Synthetic Routes for (2-Ethoxy-phenoxy)-acetic acid

The most common and well-established method for synthesizing this compound is the Williamson ether synthesis. chegg.comjust.edu.joconfex.comresearchgate.netmasterorganicchemistry.com This straightforward and versatile reaction involves the nucleophilic substitution of a haloacetate, typically chloroacetic acid or its ester, by a phenoxide ion. chegg.commasterorganicchemistry.com

In the case of this compound, the synthesis commences with 2-ethoxyphenol. The phenolic proton is first abstracted by a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the corresponding 2-ethoxyphenoxide. chegg.commdpi.com This is followed by the addition of a haloacetic acid derivative, like sodium chloroacetate, to yield the final product. google.combch.ro The reaction is typically carried out in a polar solvent, and heating is often employed to drive the reaction to completion. chegg.commasterorganicchemistry.com

Table 1: Key Steps in the Williamson Ether Synthesis of this compound

| Step | Description | Reactants | Reagents |

| 1. Phenoxide Formation | Deprotonation of the phenol (B47542) to form the more nucleophilic phenoxide. | 2-Ethoxyphenol | Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) |

| 2. Nucleophilic Substitution | The phenoxide attacks the haloacetate, displacing the halide. | 2-Ethoxyphenoxide, Chloroacetic acid or its salt | - |

| 3. Acidification (if necessary) | If the salt of the carboxylic acid is formed, an acid workup is required to protonate the carboxylate. | Carboxylate salt | Hydrochloric Acid (HCl) or other strong acid |

This method is widely applicable to a variety of substituted phenols and haloacetic acids, making it a cornerstone for the synthesis of a broad range of phenoxyacetic acid derivatives. chegg.comjetir.org

Strategies for Derivatization and Analogue Synthesis

The structural framework of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse library of analogues. These modifications are crucial for tuning the compound's physicochemical properties and biological activities. nih.gov

Key Derivatization Strategies:

Aromatic Ring Substitution: The phenyl ring is a prime target for introducing various substituents, such as halogens (e.g., chloro, bromo), alkyl groups, or nitro groups. mdpi.comnih.gov These modifications can significantly influence the electronic and steric properties of the molecule. For instance, the synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D), a well-known herbicide, involves the chlorination of phenoxyacetic acid. google.com

Carboxylic Acid Modification: The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters, amides, and hydrazides. mdpi.comwmich.eduoup.com Esterification is often achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide formation typically involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an amine. wmich.edu

Manipulation of the Ether Linkage: While less common, modifications can also be made to the ether linkage, for instance, by replacing the oxygen atom with a sulfur atom to create thioether analogues. nih.gov

Introduction of Other Functional Groups: Further functionalization can be achieved by incorporating other reactive groups onto the phenoxyacetic acid scaffold. For example, a formyl group can be introduced, as seen in (2-ethoxy-6-formylphenoxy)acetic acid, which can then be used for further synthetic transformations. cymitquimica.com

These derivatization strategies have been employed to synthesize a wide array of phenoxyacetic acid analogues with diverse applications, including their use as potential therapeutic agents and herbicides. jetir.orgnih.gov

Stereoselective Synthesis Approaches in Related Phenoxyacetic Acid Structures

For phenoxyacetic acids that possess a chiral center, the development of stereoselective synthetic methods is critical, as different enantiomers often exhibit distinct biological activities. google.com While this compound itself is achiral, the principles of stereoselective synthesis are highly relevant to its substituted analogues.

A key strategy for achieving stereoselectivity involves the use of a chiral auxiliary. google.com In this approach, a racemic α-halo carboxylic acid is reacted with a chiral alcohol to form a mixture of diastereomeric esters. These diastereomers can then be separated, and subsequent nucleophilic substitution with a phenoxide proceeds with inversion of configuration at the chiral center, leading to an enantiomerically enriched phenoxyacetic acid derivative. google.com

Another approach involves the stereoselective alkylation of a chiral ester derivative of a phenylacetic acid with a phenol. google.com The chiral auxiliary attached to the phenylacetic acid directs the approach of the phenol, resulting in the preferential formation of one enantiomer of the α-(phenoxy)phenylacetic acid derivative. google.com These methods can produce the desired enantiomer in high optical purity, often exceeding 90% and in some cases reaching up to 98%. google.com

Exploration of Novel Synthetic Pathways for Enhanced Yield and Purity in Research

Ongoing research in the field of phenoxyacetic acid synthesis focuses on developing novel pathways that offer improved yields, higher purity, and more environmentally friendly reaction conditions.

One area of exploration involves the use of alternative catalysts and reaction media to enhance the efficiency of the Williamson ether synthesis. This includes investigating phase-transfer catalysts and ionic liquids to facilitate the reaction between the phenoxide and the haloacetate.

Another approach focuses on simplifying the purification process. For example, a method for the preparation of 2,4-dichlorophenoxyacetic acid has been developed that involves direct chlorination of phenoxyacetic acid in a mixture of a low-carbon carboxylic acid and water. google.com This process is reported to yield the product in high purity (≥97%) and yield (≥95%) with reduced industrial waste. google.com

Furthermore, solvent-free synthesis methods are being explored to create more sustainable and economical processes. jetir.org These methods often involve the reaction of neat starting materials, sometimes with microwave irradiation to accelerate the reaction rate.

The development of one-pot synthesis procedures is also a significant area of research. These methods aim to combine multiple reaction steps into a single operation, thereby reducing reaction time, solvent usage, and purification efforts. researchgate.net

Mechanisms of Action and Molecular Interactions of 2 Ethoxy Phenoxy Acetic Acid

Elucidation of Receptor Binding and Ligand-Target Interactions

Research into the pharmacological activity of (2-Ethoxy-phenoxy)-acetic acid (metabolite AM-1) has primarily focused on its interaction with the molecular targets of its parent compound, tamsulosin (B1681236). Tamsulosin functions as a selective antagonist for alpha-1 (α₁) adrenergic receptors, particularly the α₁ₐ and α₁ₑ subtypes, which are prevalent in the smooth muscle of the prostate. drugbank.compatsnap.com

A key study investigated the binding affinity of tamsulosin and its five metabolites, including AM-1, at cloned α₁-adrenoceptor subtypes. The research utilized radioligand binding assays with [³H]prazosin on rat liver and kidney α₁-adrenoceptors. The results demonstrated that, unlike tamsulosin and most of its other metabolites (M1, M2, M3, and M4), the AM-1 metabolite has a negligible affinity for these receptors. nih.govdrugbank.com This indicates that the metabolic conversion of tamsulosin to this compound results in a significant loss of binding activity at the primary therapeutic targets.

Table 1: Comparative Binding Affinity of Tamsulosin and its Metabolites at α₁-Adrenoceptors

| Compound | Relative Binding Potency | Receptor Subtype Selectivity (Potency Rank) |

|---|---|---|

| Tamsulosin | High | α₁ₐ ≥ α₁ₑ > α₁ₒ |

| Metabolite M1 | Moderate | α₁ₐ ≥ α₁ₑ > α₁ₒ |

| Metabolite M2 | Low-Moderate | α₁ₐ ≥ α₁ₑ > α₁ₒ |

| Metabolite M3 | Low-Moderate | α₁ₐ ≥ α₁ₑ > α₁ₒ |

| Metabolite M4 | High | α₁ₑ > α₁ₐ > α₁ₒ |

| Metabolite AM-1 | Negligible | N/A |

Data sourced from a study by Taguchi et al. on rat α₁-adrenoceptors. nih.gov

Investigation of Cellular Pathway Modulation

Given that this compound exhibits negligible binding to α₁-adrenoceptors, it is not expected to significantly modulate the cellular pathways associated with these receptors. nih.gov The antagonism of α₁-adrenoceptors by tamsulosin leads to the relaxation of smooth muscles in the bladder neck and prostate through the blockade of sympathetic nervous stimulation. patsnap.comfda.gov Since this compound does not effectively bind to these receptors, it does not participate in this signal transduction pathway. Currently, there is no available research indicating that this compound modulates other independent cellular pathways.

Enzyme Inhibition and Activation Studies

While there is limited information on this compound acting as an inhibitor or activator of enzymes, its formation is well-documented. This compound (AM-1) is a product of the extensive metabolism of tamsulosin in the liver. fda.gov The biotransformation is carried out by cytochrome P450 (CYP) enzymes. Specifically, CYP3A4 is primarily responsible for the oxidative deamination of tamsulosin to produce the AM-1 metabolite. drugbank.comnih.gov

Table 2: Cytochrome P450 Enzymes in Tamsulosin Metabolism

| Metabolite | Precursor | Key Enzyme(s) | Metabolic Reaction |

|---|---|---|---|

| Metabolite M-1 | Tamsulosin | CYP3A4 | De-ethylation |

| Metabolite AM-1 | Tamsulosin | CYP3A4 | Oxidative deamination |

| Metabolite M-3 | Tamsulosin | CYP2D6 | Hydroxylation |

| Metabolite M-4 | Tamsulosin | CYP2D6 | Demethylation |

This table summarizes the primary enzymatic pathways for the formation of major tamsulosin metabolites. drugbank.comnih.gov

There is no evidence from available studies to suggest that this compound itself significantly inhibits or induces major CYP enzymes, which would imply a low potential for causing drug-drug interactions. fda.gov

Structure-Activity Relationship (SAR) Analysis

The study of tamsulosin and its metabolites provides a clear example of structure-activity relationships. Tamsulosin's high affinity for α₁-adrenoceptors is attributed to its specific chemical structure: a methoxybenzenesulfonamide moiety linked to a phenoxyethylamino-propyl side chain. fda.gov

The metabolic transformation to this compound (AM-1) involves the cleavage of the molecule, removing the sulfonamide and aminopropyl portion. This results in a simple phenoxyacetic acid structure. This structural alteration leads to a near-complete loss of binding affinity at α₁-adrenoceptors. nih.gov

This comparison underscores the critical importance of the sulfonamide group and the associated side chain of tamsulosin for its pharmacological activity. The conversion to a simpler acidic metabolite renders it inactive at the parent drug's target receptors. In contrast, other metabolites like M4, which retain the core structure with minor modifications, remain potent antagonists. nih.gov

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Research Contexts

While the complete pharmacokinetic profile of tamsulosin metabolites has not been fully established in humans, preclinical and human studies confirm that this compound is a notable metabolite. fda.gov Following oral administration of tamsulosin, it is extensively metabolized, with less than 10% of the dose being excreted unchanged in the urine. fda.gov Studies have identified AM-1 as one of the major metabolites detected in plasma and urine. researchgate.net

The pharmacokinetics of tamsulosin are characterized by nearly complete absorption (greater than 90%) under fasting conditions, high plasma protein binding (94-99%), and an apparent half-life of 9-15 hours in the target population. fda.govmedcentral.com The formation of this compound is a key part of this clearance process. The metabolites of tamsulosin, including AM-1, undergo further conjugation to glucuronide or sulfate (B86663) before renal excretion. fda.gov

From a pharmacodynamic perspective, the modeling is straightforward. As this compound has negligible affinity for the α₁-adrenoceptors targeted by tamsulosin, it does not contribute to the therapeutic effects or the potential hypotensive side effects associated with the parent drug. nih.govdrugbank.com Its generation represents a step in the detoxification and elimination pathway of tamsulosin.

Advanced Analytical Methodologies in 2 Ethoxy Phenoxy Acetic Acid Research

Chromatographic Techniques for Quantitative and Qualitative Analysis in Complex Matrices

Chromatographic methods are fundamental for the separation and quantification of (2-Ethoxy-phenoxy)-acetic acid, particularly from complex biological or environmental samples. High-Performance Liquid Chromatography (HPLC) is a commonly utilized technique for this purpose.

For instance, HPLC methods have been developed for the analysis of phenoxyacetic acid derivatives. google.com A typical HPLC analysis might employ a reverse-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, often containing an acid such as acetic acid or phosphoric acid to ensure proper ionization of the analyte. sielc.comsielc.comusp.br The purity of this compound can be assessed by HPLC, with some commercial sources reporting purities as high as 99%. lgcstandards.comlgcstandards.comscbt.com

Gas Chromatography (GC) is another powerful technique, especially when coupled with a mass spectrometer (GC-MS). rsc.org However, due to the low volatility of carboxylic acids like this compound, derivatization is often required to convert the analyte into a more volatile form. researchgate.net This can be achieved through reactions that esterify the carboxylic acid group. For example, a study on the analysis of urinary organic acids utilized a GC/MS/computer system to characterize (2-ethoxyethoxy)acetic acid after appropriate sample preparation. nih.gov

Table 1: HPLC Parameters for Analysis of Related Phenoxyacetic Acids

| Parameter | Value/Condition | Source |

|---|---|---|

| Column | Reverse-Phase C18 | usp.br |

| Mobile Phase | Acetonitrile, Water, and Phosphoric or Acetic Acid | sielc.comsielc.comusp.br |

| Detection | UV, Mass Spectrometry (MS) | researchgate.netshimadzu.com |

| Purity Achieved | >95% | lgcstandards.com |

This table presents typical parameters and does not represent a single, specific analysis of this compound.

Spectroscopic Approaches for Molecular Structure Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. Key expected absorptions in the IR spectrum of this compound would include strong C=O stretching from the carboxylic acid, broad O-H stretching, C-O stretching from the ether linkages, and aromatic C-H and C=C stretching. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is also used to study compounds with chromophores, such as the phenyl ring in this compound. The UV-Vis spectrum can be influenced by the solvent and the substitution pattern on the aromatic ring. researchgate.net For related phenoxyacetic acid derivatives, UV detection is a common method in HPLC analysis. researchgate.net

Mass Spectrometry for Metabolite Profiling and Degradation Product Identification

Mass spectrometry (MS) is a highly sensitive and specific technique for identifying and quantifying this compound and its metabolites or degradation products. nih.gov When coupled with a chromatographic separation method like LC or GC (LC-MS or GC-MS), it allows for the analysis of complex mixtures. nih.govscience.gov

The mass spectrometer ionizes the analyte and then separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides the molecular weight of the compound and, through fragmentation patterns, information about its structure. nist.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the determination of the elemental composition of a molecule. mdpi.com

In metabolic studies, LC-MS can be used to track the biotransformation of this compound, identifying the various metabolites formed in biological systems. hmdb.ca Similarly, it is a crucial tool for identifying the products formed during the degradation of the compound under various environmental or chemical conditions. science.gov For example, studies on related compounds have identified degradation products through techniques like LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry). science.gov

Table 2: Mass Spectrometric Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H12O4 | nih.govsigmaaldrich.com |

| Molecular Weight | 196.20 g/mol | lgcstandards.comscbt.comnih.gov |

| Monoisotopic Mass | 196.07355886 Da | nih.gov |

Data obtained from PubChem and other chemical suppliers. lgcstandards.comscbt.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous elucidation of the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetic acid and ethoxy groups, and the methyl protons of the ethoxy group. chemicalbook.comdocbrown.info The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide a wealth of structural information. rsc.orgmdpi.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. semanticscholar.orgchemicalbook.comhmdb.ca The chemical shifts of the carbon signals can confirm the presence of the carbonyl group of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the ethoxy and acetic acid moieties. nih.gov

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be used to establish the connectivity between different atoms in the molecule, providing definitive structural confirmation. researchgate.net Furthermore, dynamic NMR studies can be employed to investigate the conformational behavior of the molecule, such as the rotation around single bonds and potential ring inversions in related cyclic structures. cdnsciencepub.comresearchgate.net

Table 3: Predicted ¹H NMR and ¹³C NMR Data Points for this compound

| Nucleus | Predicted Chemical Shift (ppm) Range | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 6.8 - 7.3 | Multiplet | Aromatic Protons |

| ¹H | 4.6 - 4.8 | Singlet | -O-CH₂-COOH |

| ¹H | 4.0 - 4.2 | Quartet | -O-CH₂-CH₃ |

| ¹H | 1.3 - 1.5 | Triplet | -O-CH₂-CH₃ |

| ¹³C | 170 - 175 | Singlet | -COOH |

| ¹³C | 145 - 155 | Singlet | Aromatic C-O |

| ¹³C | 110 - 130 | Singlet | Aromatic C-H |

| ¹³C | 65 - 70 | Singlet | -O-CH₂-COOH |

| ¹³C | 60 - 65 | Singlet | -O-CH₂-CH₃ |

| ¹³C | 14 - 16 | Singlet | -O-CH₂-CH₃ |

This table represents predicted values based on general principles and data for analogous structures and should not be considered as experimentally verified data for this specific compound. google.comrsc.orgmdpi.com

Theoretical and Computational Chemistry Studies on 2 Ethoxy Phenoxy Acetic Acid

Molecular Docking and Dynamics Simulations for Target Identification and Binding Affinity Prediction

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule, or ligand, binds to a receptor, such as a protein or enzyme. While specific docking studies for (2-Ethoxy-phenoxy)-acetic acid are not extensively documented in publicly available literature, research on analogous phenoxyacetic acid derivatives provides insight into the potential applications of these methods.

Molecular docking studies on derivatives of phenoxyacetic acid have been used to identify potential biological targets and elucidate binding modes. For instance, derivatives have been docked against enzymes like cyclooxygenase-2 (COX-2), a key target in anti-inflammatory research, and urease. These studies predict the preferred orientation of the molecule within the enzyme's active site and estimate the binding affinity, often expressed as a docking score.

MD simulations can further refine the results of molecular docking. By simulating the movements of the ligand and protein over time, MD provides a more dynamic picture of the binding interaction, helping to assess the stability of the predicted binding pose and calculate binding free energies more accurately. For a molecule like this compound, these simulations could identify key amino acid residues involved in binding and reveal how the ethoxy group influences the interaction with a target protein compared to other substituted phenoxyacetic acids.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These methods provide detailed information on orbital energies, charge distribution, and molecular reactivity descriptors.

Studies on phenoxyacetic acid and its substituted analogs utilize DFT to calculate key parameters that govern chemical behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

From these orbital energies, several reactivity descriptors can be derived. These calculations help in understanding how the ethoxy substituent in this compound modulates the electronic properties of the phenoxyacetic acid scaffold, which can be correlated with its biological activity.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: The following values are illustrative for the phenoxyacetic acid class and would require specific calculation for this compound.)

| Descriptor | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration |

| Chemical Potential | µ | (EHOMO + ELUMO)/2 | Electron escaping tendency |

| Electronegativity | χ | -µ | Power to attract electrons |

| Global Electrophilicity Index | ω | µ²/2η | Propensity to accept electrons |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that links the chemical structure of a compound to its biological activity. The underlying principle is that variations in the structural or physicochemical properties of a group of molecules are correlated with changes in their biological effects.

For the phenoxyacetic acid class of compounds, QSAR models have been successfully developed to predict various biological activities. For example, 3D-QSAR studies on (2-benzylcarbamoyl-phenoxy)-acetic acid derivatives have been used to establish a quantitative link between their physicochemical properties and their potential to treat diabetic complications. computabio.com Similarly, QSAR models for other phenoxyacetic acid congeners have been developed to predict their herbicidal activity and their ability to penetrate biological membranes like the plant cuticle and skin. nih.gov

These models typically use a range of molecular descriptors, which are numerical values representing different aspects of a molecule's structure. Key descriptors often include:

Steric descriptors: Related to the size and shape of the molecule.

Electronic descriptors: Related to the distribution of electrons.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which describes lipophilicity.

By analyzing a series of related compounds, a statistically significant mathematical model can be built. Such a model could predict the biological activity of this compound based on its calculated descriptors, even before it is synthesized or tested experimentally.

Table 2: Examples of QSAR Models for Phenoxyacetic Acid Derivatives

| Compound Series | Predicted Activity | Key Descriptor Types | Statistical Method |

| (2-benzylcarbamoyl-phenoxy)-acetic acid derivatives | Treatment of diabetic complications | Steric, Electrostatic, Hydrophobic | k-Nearest Neighbor (kNN) |

| Phenoxyacetic acid congeners | Herbicidal efficacy, Membrane penetration | Lipophilicity, Polarizability, H-bond donors/acceptors | Partial Least Squares (PLS) |

| 2,4-disubstituted-phenoxy acetic acid derivatives | CRTh2 receptor antagonist activity | LogP, Thermodynamic and Electronic descriptors | Multiple Linear Regression (MLR) |

In silico Predictions for Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant to Research Design

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of research to identify molecules with favorable drug-like properties and to flag potential liabilities, thereby saving time and resources. nih.govescholarship.org Various free and commercial software tools are available for these predictions. nih.govspringernature.com

For this compound, in silico tools can predict a range of ADME-relevant properties. These predictions are based on the molecule's structure and are derived from large datasets of experimentally determined properties. Key predicted parameters include those related to Lipinski's "Rule of Five," which assesses drug-likeness, as well as properties related to absorption and bioavailability.

Table 3: Predicted Physicochemical and ADME Properties of this compound (Note: These values are computationally predicted and serve as estimations for research guidance.)

| Property | Predicted Value | Significance in Research Design |

| Molecular Weight | 196.20 g/mol | Conforms to Lipinski's rule (<500), suggesting potential for good absorption. |

| LogP (Octanol/Water) | 1.85 | Indicates moderate lipophilicity, which is often favorable for cell membrane permeability. |

| Topological Polar Surface Area (TPSA) | 55.76 Ų | Suggests good intestinal absorption and cell permeability (typically <140 Ų). |

| Hydrogen Bond Donors | 1 | Conforms to Lipinski's rule (≤5). |

| Hydrogen Bond Acceptors | 4 | Conforms to Lipinski's rule (≤10). |

| Rotatable Bonds | 4 | Indicates good oral bioavailability in rats (typically ≤10). |

| Water Solubility (LogS) | -1.95 | Predicts that the compound is soluble in water. |

| GI Absorption | High | Suggests good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier Permeant | No | Predicted not to cross the blood-brain barrier, which can be desirable to avoid CNS side effects. |

These in silico predictions suggest that this compound possesses a promising ADME profile for oral administration and is a good candidate for further experimental investigation.

Future Perspectives and Research Directions for 2 Ethoxy Phenoxy Acetic Acid

Exploration of Novel Biological Targets and Therapeutic Areas

The structural motif of (2-Ethoxy-phenoxy)-acetic acid is a key component in a variety of biologically active molecules, suggesting that the compound itself may interact with multiple biological targets. Future research should be directed towards a comprehensive screening of its biological activity to identify novel therapeutic applications.

One promising area of investigation is in the realm of metabolic disorders. Derivatives of phenoxyacetic acid are known to act as peroxisome proliferator-activated receptor (PPAR) agonists, which are crucial in the regulation of lipid and glucose metabolism. google.comresearchgate.net Specifically, certain analogues have demonstrated efficacy in activating PPAR alpha receptors. jetir.org Given that this compound shares the core phenoxyacetic acid structure, it is plausible that it could modulate PPAR activity. Future studies should, therefore, include in vitro binding assays and reporter gene assays to determine its affinity and selectivity for different PPAR isoforms (α, γ, and δ). Positive findings could position this compound as a candidate for research into conditions like dyslipidemia, type 2 diabetes, and metabolic syndrome. google.com

Another avenue for exploration lies in its potential anti-inflammatory and analgesic properties. ontosight.ai A recent 2024 study highlighted novel phenoxyacetic acid derivatives as potent and selective COX-2 inhibitors, a key target in inflammation and pain. mdpi.com The study demonstrated significant anti-inflammatory effects in vivo, reducing paw edema and levels of pro-inflammatory markers like TNF-α and PGE-2. mdpi.com Investigating the ability of this compound to inhibit COX enzymes and modulate inflammatory pathways could open up therapeutic possibilities for inflammatory conditions such as arthritis.

Furthermore, the phenoxyacetic acid scaffold has been associated with antimicrobial and antimycobacterial activities. jetir.orgresearchgate.net Researchers have synthesized derivatives that show promising activity against various bacterial and mycobacterial strains, including Mycobacterium tuberculosis. jetir.orgresearchgate.net Screening this compound against a panel of pathogenic microorganisms could reveal previously unknown antimicrobial properties.

Finally, its role as a metabolite of tamsulosin (B1681236), a drug used to treat benign prostatic hyperplasia, suggests that it interacts with human metabolic enzymes and pathways. nih.govfda.gov Understanding its own pharmacological and toxicological profile is crucial. It is known to be a product of the metabolic breakdown of more complex drugs, and as such, its biological activity warrants independent investigation to ensure that the observed effects of the parent drug are fully understood. lookchem.com

A summary of potential research areas is presented in the table below:

| Potential Therapeutic Area | Rationale Based on Phenoxyacetic Acid Derivatives | Suggested Investigational Approach |

| Metabolic Disorders | Known PPAR agonists. google.comresearchgate.netjetir.org | In vitro binding and reporter gene assays for PPAR isoforms. |

| Inflammation and Pain | Potent and selective COX-2 inhibition. mdpi.com | COX enzyme inhibition assays and in vivo models of inflammation. |

| Infectious Diseases | Demonstrated antimicrobial and antimycobacterial activity. jetir.orgresearchgate.net | Screening against a broad panel of pathogenic microorganisms. |

| Pharmacology/Toxicology | Known metabolite of existing drugs. nih.govfda.govlookchem.com | Comprehensive in vitro and in vivo ADME/Tox profiling. |

Development of Advanced Delivery Systems for Research Models

To effectively study the biological activity of this compound in preclinical models, the development of suitable delivery systems is paramount. While no specific advanced delivery systems have been reported for this particular compound, the broader field of pharmaceutical sciences offers a variety of established and novel platforms that could be adapted.

Given its small molecule nature, conventional oral and parenteral formulations would be the initial approach. However, to enhance its therapeutic potential, particularly if issues with solubility, stability, or targeting arise, advanced delivery systems should be considered. For instance, if the compound exhibits poor aqueous solubility, formulation strategies such as nano-emulsions, solid dispersions, or complexation with cyclodextrins could be explored to improve its bioavailability.

In the context of targeted delivery, liposomes and polymeric nanoparticles represent promising options. These nanocarriers can be engineered to encapsulate this compound, protecting it from premature degradation and enabling controlled release. Furthermore, the surface of these nanoparticles can be functionalized with specific ligands (e.g., antibodies, peptides) to direct the compound to desired tissues or cells, thereby increasing efficacy and reducing potential off-target effects.

For research focused on neurological applications, overcoming the blood-brain barrier (BBB) is a significant challenge. nih.gov Strategies such as the use of brain-penetrating prodrugs or the encapsulation in nanoparticles designed to traverse the BBB could be investigated. nih.gov

The table below outlines potential delivery systems that could be explored for this compound in research settings:

| Delivery System | Potential Advantages for Research | Relevant Research Context |

| Nano-emulsions/Solid Dispersions | Enhanced solubility and bioavailability. | Oral administration studies for systemic effects. |

| Liposomes | Biocompatible, can encapsulate hydrophilic/lipophilic compounds. | Systemic and targeted delivery to various tissues. |

| Polymeric Nanoparticles | Controlled release, surface functionalization for targeting. | Targeted delivery to specific cell types (e.g., cancer cells, immune cells). |

| Prodrugs | Improved pharmacokinetic properties, potential for brain penetration. | CNS-related therapeutic investigations. |

Potential for Combination Studies in Preclinical Research

The potential for this compound to be used in combination with other therapeutic agents in preclinical research is an exciting prospect. The rationale for such studies would be to achieve synergistic effects, overcome potential resistance mechanisms, or target multiple pathways in a complex disease.

If this compound is found to have anti-inflammatory properties, combining it with existing non-steroidal anti-inflammatory drugs (NSAIDs) or disease-modifying antirheumatic drugs (DMARDs) could be explored in models of inflammatory arthritis. Such a combination could potentially allow for lower doses of each agent, thereby reducing the risk of side effects.

In the context of metabolic diseases, if it demonstrates activity as a PPAR agonist, combination studies with other anti-diabetic medications, such as metformin (B114582) or SGLT2 inhibitors, could be warranted. This approach could lead to a more comprehensive control of glucose and lipid metabolism.

Should the compound exhibit antimicrobial activity, it could be tested in combination with established antibiotics. This is particularly relevant in the era of rising antimicrobial resistance, where combination therapy is a key strategy to enhance the efficacy of existing drugs and combat resistant strains.

The following table summarizes potential combination studies for preclinical evaluation:

| Therapeutic Area | Potential Combination Agent | Rationale for Combination |

| Inflammatory Diseases | NSAIDs, DMARDs | Synergistic anti-inflammatory effects, dose reduction. |

| Metabolic Disorders | Metformin, SGLT2 inhibitors | Comprehensive metabolic control. |

| Infectious Diseases | Standard Antibiotics | Overcoming drug resistance, synergistic antimicrobial activity. |

| Oncology | Chemotherapeutic agents | Potentiation of anti-cancer effects, targeting multiple pathways. |

Translational Research Implications and Pathways to Preclinical Development

The translation of a promising compound from the laboratory to a potential clinical candidate involves a structured preclinical development program. For this compound, the initial steps would involve a thorough in vitro characterization of its biological activities, as outlined in the first section.

Following the identification of a lead therapeutic area, the next phase would involve optimization of the chemical structure to enhance potency, selectivity, and pharmacokinetic properties. This may lead to the synthesis of novel derivatives of this compound.

A critical component of preclinical development is the assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. As it is a known metabolite of tamsulosin, some human metabolic data may already be available, which could accelerate this process. fda.gov However, a comprehensive in vivo pharmacokinetic study in relevant animal models would still be necessary.

Toxicology studies are another cornerstone of preclinical development. These would start with in vitro cytotoxicity assays and progress to in vivo acute and repeated-dose toxicity studies in at least two species (one rodent and one non-rodent) to establish a preliminary safety profile.

Once sufficient efficacy, pharmacokinetic, and safety data are available, a lead candidate can be selected for investigational new drug (IND)-enabling studies. These are a series of regulated studies that must be completed before a compound can be tested in human clinical trials.

The pathway to preclinical development is summarized below:

| Development Phase | Key Activities | Objective |

| Discovery & Lead Identification | In vitro screening, hit-to-lead optimization. | Identify a lead compound with desired biological activity. |

| Preclinical Characterization | In vivo efficacy models, ADME studies. | Establish proof-of-concept and characterize pharmacokinetic profile. |

| Safety & Toxicology | In vitro and in vivo toxicology studies. | Determine the safety profile of the lead compound. |

| IND-Enabling Studies | GLP-compliant toxicology and manufacturing. | Fulfill regulatory requirements for clinical trial initiation. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Ethoxy-phenoxy)-acetic acid, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : The synthesis typically involves etherification and esterification steps. For example, intermediates like 2-ethoxy-phenol can be reacted with chloroacetic acid under alkaline conditions. Optimization strategies include:

- Catalyst Use : Acid catalysts (e.g., p-toluenesulfonic acid) improve ether bond formation efficiency .

- Temperature Control : Maintaining 60–80°C reduces side reactions like hydrolysis .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) isolates the product from by-products such as unreacted phenol derivatives .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify ethoxy (-OCHCH) and phenoxy (CHO-) groups. For instance, the ethoxy group shows a triplet at ~1.3 ppm (H) and a quartet at ~65 ppm (C) .

- FT-IR : Peaks at 1250–1200 cm (C-O-C stretching) and 1740 cm (C=O of acetic acid) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 212.08) .

Q. How does the crystal structure of this compound inform its physicochemical properties?

- Methodological Answer : X-ray crystallography reveals intermolecular hydrogen bonding between the carboxylic acid (-COOH) and ethoxy oxygen, stabilizing the lattice. Key parameters:

- Unit Cell : Monoclinic system (e.g., a = 5.106 Å, b = 22.352 Å, c = 7.401 Å, β = 108.2°) .

- Hydrogen Bonds : O-H···O distances of ~2.65 Å contribute to melting point (mp) and solubility .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and stability of this compound in different solvents?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to evaluate electron density distribution. Solvent effects (e.g., water vs. DMSO) are modeled via COSMO-RS, predicting solubility and degradation pathways .

- MD Simulations : Assess conformational stability in lipid bilayers for drug delivery applications, tracking RMSD values < 2 Å over 100 ns trajectories .

Q. What strategies enhance the yield of this compound in multi-step syntheses involving etherification and esterification?

- Methodological Answer :

- Stepwise Optimization :

- Etherification : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve phenolate ion reactivity .

- Esterification : Microwave-assisted synthesis reduces reaction time from 12 h to 2 h (yield increase: 60% → 85%) .

- In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment of reagent stoichiometry .

Q. What role does this compound play in drug delivery systems, particularly in forming stable complexes with therapeutic agents?

- Methodological Answer : The compound’s ether and carboxylic acid groups enable:

- Co-Crystallization : With hydrophobic drugs (e.g., paclitaxel), enhancing solubility via hydrogen bonding and π-π stacking (verified by PXRD and DSC) .

- Polymer Conjugation : PEGylation via ester linkages improves pharmacokinetics (e.g., plasma half-life extension from 2 h to 8 h in murine models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.